

# The "X" Factor: A Technical Guide to Texas Red-X

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## Compound of Interest

Compound Name: *texas red-X*

Cat. No.: *B8249836*

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**Texas Red-X**, a prominent fluorophore in life sciences research, represents a significant advancement over its predecessor, Texas Red. The "X" in its name denotes a crucial structural modification: a seven-atom aminohexanoyl spacer. This addition enhances the utility of the dye by separating the fluorescent core from its reactive moiety. This technical guide provides an in-depth exploration of **Texas Red-X**, its properties, and its applications for researchers, scientists, and drug development professionals.

## Core Properties and the Significance of the "X" Spacer

**Texas Red-X** is a derivative of the sulforhodamine 101 dye, Texas Red. The key innovation in **Texas Red-X** is the incorporation of a seven-atom aminohexanoyl spacer ("X") between the fluorophore and its reactive group, most commonly a succinimidyl ester.<sup>[1][2]</sup> This spacer mitigates the steric hindrance and potential quenching effects that can occur when the fluorophore is in close proximity to the biomolecule it is labeling.<sup>[2]</sup> The result is a more stable and efficient conjugation, leading to brighter and more reliable fluorescent signals.<sup>[3]</sup>

The "X" spacer improves the reactivity of the dye with primary amines on proteins and other biomolecules, allowing for conjugation under less harsh pH conditions than those required for the sulfonyl chloride form of Texas Red.<sup>[4]</sup> This makes **Texas Red-X** a more versatile tool for labeling a wider range of sensitive biological targets.

## Quantitative Spectroscopic Data

The spectral properties of **Texas Red-X** are fundamental to its application in fluorescence-based assays. Below is a summary of its key quantitative characteristics. Note that slight variations in these values may be reported by different suppliers.

Property	Value	Source
Excitation Maximum ( $\lambda_{ex}$ )	~595 nm	[1][5]
Emission Maximum ( $\lambda_{em}$ )	~615 nm	[1][5]
Molar Extinction Coefficient ( $\epsilon$ )	~85,000 $\text{cm}^{-1}\text{M}^{-1}$	[6][7]
Quantum Yield ( $\Phi$ )	~0.93	[6][8]
Molecular Weight (Succinimidyl Ester)	~816.94 g/mol	[2]

## Experimental Protocols

Detailed methodologies are critical for the successful application of **Texas Red-X** in experimental settings. The following sections provide protocols for common applications.

### Protein and Antibody Labeling with Texas Red-X Succinimidyl Ester

This protocol outlines the general procedure for conjugating **Texas Red-X** succinimidyl ester to proteins, such as antibodies, which contain primary amines.

Materials:

- Protein to be labeled (in an amine-free buffer like PBS, pH 7.2-8.5)
- **Texas Red-X**, succinimidyl ester
- Anhydrous dimethyl sulfoxide (DMSO)
- 1 M Sodium bicarbonate
- Purification column (e.g., gel filtration)

#### Procedure:

- Prepare the Protein Solution:
  - Ensure the protein is at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS). Buffers containing primary amines, such as Tris, will compete with the labeling reaction and should be avoided.[\[9\]](#)
- Prepare the Dye Stock Solution:
  - Dissolve the **Texas Red-X** succinimidyl ester in DMSO to a concentration of 10 mg/mL. This should be done immediately before use, as the reactive dye is susceptible to hydrolysis.
- Perform the Conjugation Reaction:
  - Adjust the pH of the protein solution to 8.0-8.5 by adding a small volume of 1 M sodium bicarbonate.
  - Slowly add the reactive dye solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is common.
  - Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Purify the Conjugate:
  - Separate the labeled protein from the unreacted dye using a gel filtration column or through dialysis.
- Determine the Degree of Labeling (DOL):
  - The DOL can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~595 nm (for **Texas Red-X**).
- Storage:

- Store the labeled protein at 4°C, protected from light. For long-term storage, aliquots can be frozen at -20°C.<sup>[4]</sup>

## F-Actin Staining with Texas Red-X Phalloidin

This protocol is for visualizing filamentous actin (F-actin) in fixed and permeabilized cells.

Materials:

- Cells grown on coverslips
- Phosphate-buffered saline (PBS)
- Methanol-free formaldehyde (3-4%) in PBS for fixation
- 0.1% Triton X-100 in PBS for permeabilization
- **Texas Red-X** phalloidin
- Mounting medium

Procedure:

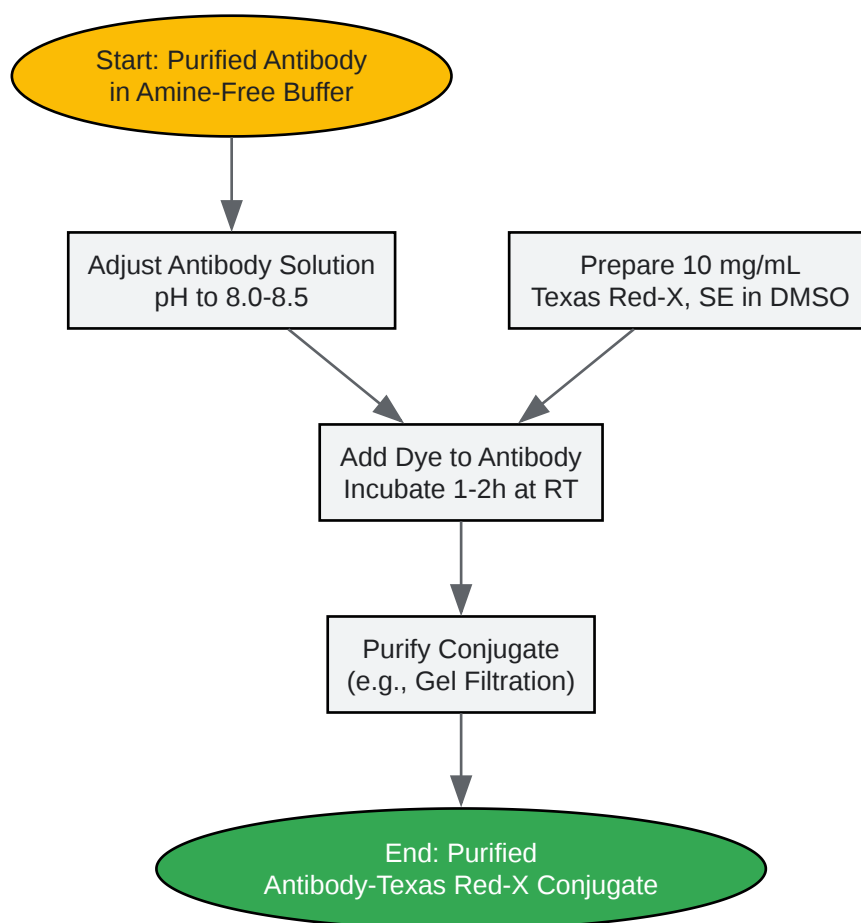
- Cell Fixation:
  - Wash the cells briefly with PBS.
  - Fix the cells with 3-4% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.
  - Wash the cells two to three times with PBS.
- Permeabilization:
  - Incubate the cells with 0.1% Triton X-100 in PBS for 3-5 minutes to permeabilize the cell membranes.
  - Wash the cells two to three times with PBS.

- Staining:
  - Dilute the **Texas Red-X** phalloidin stock solution to its working concentration in PBS (typically 1:100 to 1:1000).
  - Incubate the cells with the phalloidin solution for 20-90 minutes at room temperature, protected from light.
- Washing and Mounting:
  - Wash the cells two to three times with PBS to remove unbound phalloidin.
  - Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Visualization:
  - Image the stained cells using a fluorescence microscope with appropriate filters for **Texas Red-X** (Excitation: ~595 nm, Emission: ~615 nm).

## Visualizations

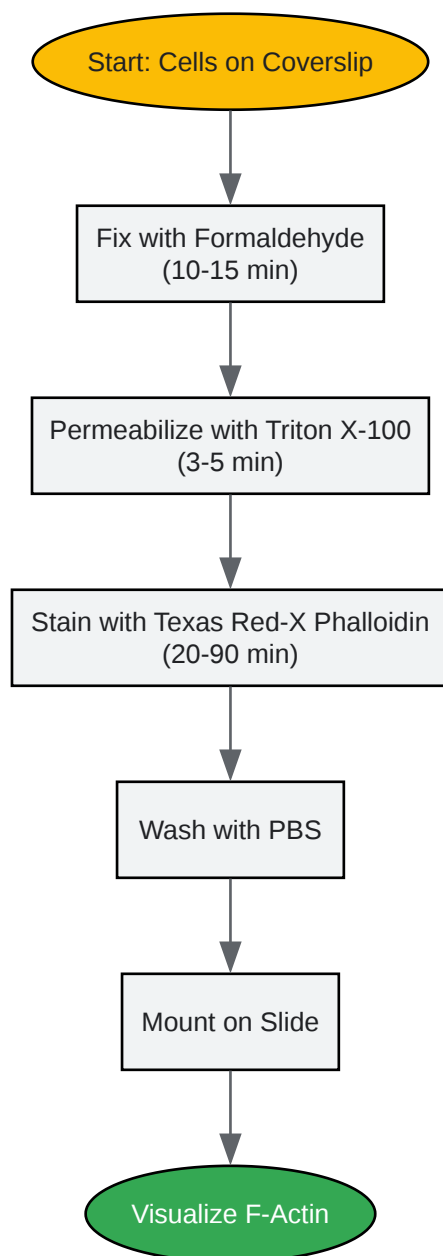
The following diagrams illustrate key concepts and workflows related to **Texas Red-X**.

Caption: Structural comparison of Texas Red and **Texas Red-X**.



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Caption: Workflow for antibody conjugation with **Texas Red-X**.



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Caption: Experimental workflow for F-actin staining.

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